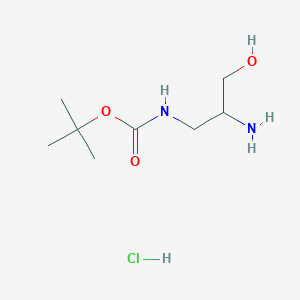

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2378503-61-6 . It has a molecular weight of 226.7 and is commonly used in scientific research and industry.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . The compound’s density and refractive index are not specified in the retrieved data.Aplicaciones Científicas De Investigación

Preparation and Synthetic Applications

- The compound has been utilized in the preparation of various chemical structures, indicating its role as an intermediate in synthetic organic chemistry. For instance, it has been involved in the synthesis of protected β-d-2-deoxyribosylamine, a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in nucleoside analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

Photoredox Catalysis

- A study highlighted its application in photoredox catalysis, where tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used as an amidyl-radical precursor in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This procedure established a cascade pathway for assembling a range of 3-aminochromones under mild conditions, demonstrating its utility in photoredox chemistry to access diverse nitrogen-containing heterocycles (Wang et al., 2022).

Metalation and Alkylation

- Research on α-alkyl-α-aminosilanes showed that tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study underscores its utility in metalation and alkylation processes, providing a pathway for the preparation of α-functionalized α-amino silanes, highlighting its versatility in modifying silicon-containing compounds (Sieburth, Somers, & O'hare, 1996).

Chemical Transformations

- Another study discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, indicating its role in the modification and protection of amino groups in organic synthesis. This transformation allows for the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds under mild conditions, showcasing its application in the selective protection and deprotection strategies for amino groups in complex molecules (Sakaitani & Ohfune, 1990).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is a protected amine , which suggests that it may interact with enzymes or receptors that recognize or are modulated by amines.

Mode of Action

As a protected amine, it could be involved in various biochemical reactions where the protection group (tert-butyl carbamate) is removed to release the active amine .

Biochemical Pathways

It has been used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may play a role in lipid metabolism and the urea cycle.

Result of Action

Given its role as a protected amine, it may be involved in various biochemical reactions, with the specific effects depending on the context of these reactions .

Propiedades

IUPAC Name |

tert-butyl N-(2-amino-3-hydroxypropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWADBBYVXJJLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)

![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2869377.png)

![9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2869378.png)

![N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B2869381.png)

![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)